molecular formula C8H17NO B072177 N,N-Diethylbutyramide CAS No. 1114-76-7

N,N-Diethylbutyramide

Cat. No. B072177
CAS RN: 1114-76-7
M. Wt: 143.23 g/mol
InChI Key: CDQSTBHGKNNPSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N,N-Diethylbutyramide involves intricate chemical reactions. For instance, the stereospecific intramolecular cyclization of related phosphite compounds in the presence of hydrogen chloride has been demonstrated, leading to complex oxazaphosphorinanes as final products (Dimukhametov et al., 2001). Additionally, the asymmetric synthesis of related phosphonate compounds provides insights into the methodology that could be applicable to N,N-Diethylbutyramide's synthesis (Smith et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds akin to N,N-Diethylbutyramide, such as diethyltin derivatives of dipeptides, reveals a complex interaction between the tin atom and ligands, showcasing a trigonal bipyramidal environment (Vornefeld et al., 1992). Such studies provide a basis for understanding the potential molecular geometry and bonding in N,N-Diethylbutyramide.

Chemical Reactions and Properties

Research on tertiary amines, including compounds similar to N,N-Diethylbutyramide, highlights the synthesis and characterization of polymerizable tertiary amines, offering insights into potential reactions and properties N,N-Diethylbutyramide might exhibit (Sun et al., 2021).

Scientific Research Applications

  • Psychotomimetic Drug Blocking : DBA was predicted to block dimethyltryptamine (DMT) based on theoretical predictions. This was confirmed through experiments using Bovet-Gatti profiles in rats, establishing DBA's potential as a blocker of certain psychotomimetic drugs (Smythies, Beaton, Benington, & Morin, 1972).

  • Stereospecific Intramolecular Cyclization : Research on diethyl (R)-2-(N-benzylidene)aminobutyl phosphite showed its stereospecific intramolecular cyclization to form specific oxazaphosphorinanes. This process is important in organic chemistry for synthesizing compounds with specific structural and stereochemical configurations (Dimukhametov et al., 2001).

  • Insect Repellency and Toxicology : N,N-diethyl-3-methylbenzamide (DEET), structurally related to DBA, is a well-known insect repellent. Research comparing DEET with another repellent showed its behavioral and toxicological effects on Rhodnius prolixus, a vector of Chagas disease. This research helps in understanding the effectiveness and safety of such compounds in pest control (Alzogaray, 2015).

  • Polymerizable Tertiary Amines Synthesis : Tertiary amine-structured compounds like diethylaminoethyl isobutyrate and N-(2-(dimethylamino)ethyl)methyl, related to DBA, were synthesized for applications in responsive materials. This research contributes to the field of material science and polymer chemistry (Sun et al., 2021).

  • Palladium-Catalyzed Aromatic Amination : A study on the reaction of N,N-diethylamino-tributyltin with aryl bromides in the presence of a palladium catalyst led to the formation of N,N-diethylaminobenzene derivatives. This process is significant in the field of organic synthesis, especially in the formation of complex aromatic compounds (Kosugi, Kameyama, & Migita, 1983).

  • Aliphatic Amines Dehydrogenation : A molybdenum halide cluster was used to dehydrogenate aliphatic amines like diethylamine and dibutylamine. The study contributes to the field of catalysis and is important for the production of nitriles, imines, or vinylamines from simpler amine compounds (Kamiguchi et al., 2005).

properties

IUPAC Name

N,N-diethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-4-7-8(10)9(5-2)6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQSTBHGKNNPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061495
Record name Butanamide, N,N-diethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethylbutyramide

CAS RN

1114-76-7
Record name N,N-Diethylbutanamide
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Record name N,N-Diethylbutyramide
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Record name N,N-Diethylbutanamide
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Record name Butanamide, N,N-diethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanamide, N,N-diethyl-
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Record name N,N-DIETHYLBUTYRAMIDE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

56.5 g of crotonic acid diethylamide 36.9 g of ethanol, 1.27 g of pyridine and 2.74 g of Co2 (CO)8 are reacted analogously to Example 1 for 1.5 hours at 170° C. under a carbon monoxide pressure of 150 bar (+approx. 2% by volume of hydrogen). Analysis showed that 99.6 mol % of the crotonic acid diethylamide had reacted. Relative to this, C5 -dicarboxylic acid derivatives containing mixed derivative groups had been formed at a selectivity of conversion of 97.4 mol %; 2-methylsuccinic acid 1-ethylester-4-diethylamide was 93.6% of this. In addition, butyric acid diethylamide and but-3-enoic acid diethylamide had been formed at selectivities of conversion of 1.2 mol % and 0.4 mol %, respectively.
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56.5 g
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2-methylsuccinic acid 1-ethylester 4-diethylamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
RM Hammaker, BA Gugler - Journal of Molecular Spectroscopy, 1965 - Elsevier
Free energies of activation at 25C for rotation about the CN bond are determined from proton magnetic resonance line shapes as follows: N,N-diethylformamide (DEF) 19.6 kcal/mole, …
Number of citations: 73 www.sciencedirect.com
B Kovacic, LJW Lu, D Ruffing, EF Domino - European Journal of …, 1978 - Elsevier
Adult male Holtzman rats were trained to barpress on a schedule whereby every fourth press earned a reward of 0.01 ml of sugar-sweetened milk (FR 4 ). After an ip injecton of LSD (0.1 …
Number of citations: 7 www.sciencedirect.com
JR Smythies, JM Beaton, F Benington… - European Journal of …, 1972 - Elsevier
Predictions were made from theory; (i) that N,N-diethylactamide (DAA) would not, but (ii) that N,N-diethylbutyramide (DBA) would block dimethyltryptamine (DMT) and (iii) DBA would …
Number of citations: 6 www.sciencedirect.com
W Dmowski, M Kamiński - Journal of Fluorine Chemistry, 1983 - Elsevier
The use of ∝,∝ -difluorobenzyl(dimethyl)amine (DBDA) and diethyl(trifluoromethyl)amine (DTA) as fluorinating reagents to replace hydroxyl groups in alcohols and carboxylic acids by …
Number of citations: 40 www.sciencedirect.com
RL Adelman - The Journal of Organic Chemistry, 1964 - ACS Publications
The carbonyl stretching vibration frequencies were determined for a series of,-disubstituted alkanoic acid amides and closely related compounds indilute solution in isooctane (70= 0 (…
Number of citations: 51 pubs.acs.org
Q Liu, Y Zhang, Z Zhang, T Liu, L Shi, G Zhang - RSC advances, 2014 - pubs.rsc.org
This paper describes a highly efficient and facile transformation of substituted oxazolidin-2-ones to methylene-bridged 3,3′-bis(oxazolidin-2-one) derivatives in a mixture solvent of …
Number of citations: 5 pubs.rsc.org
P Tsakotellis, HL Johnson, WA Skinner… - Journal of …, 1971 - Elsevier
Slow release of topically applied mosquito repellents was attempted via formation of low volatility carbonyl addition derivatives of repellent alcohols and carbonyl compounds. …
Number of citations: 5 www.sciencedirect.com
GL Moore, RW Stringham, DS Teager… - … Process Research & …, 2017 - ACS Publications
A practical synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ola key intermediate in the synthesis of darunavirfrom monopotassium isocitrate is described. The isocitric acid salt…
Number of citations: 26 pubs.acs.org
JF O'DONNELL - 1966 - search.proquest.com
The controlled potential. oxidation of a number of aliphatic amides in acetonitrile solution was studied, It was found that the oxidation of tertiary amides took place at a potential near 1, 3 …
Number of citations: 0 search.proquest.com
S Sklar - 1966 - search.proquest.com
67-3927 SKLAR, Stanley, 1937- N-ETHYLTRYPTAMINE DERIVATIVES RELATED TO RESERPINE AND LYSERGIC ACID. The University of Connecticu Page 1 67-3927 SKLAR, …
Number of citations: 3 search.proquest.com

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